molecular formula C9H14O2 B141459 Ethanone, 1-(5-hydroxy-4-methyl-3-cyclohexen-1-yl)-, (1S-cis)-(9CI) CAS No. 130814-92-5

Ethanone, 1-(5-hydroxy-4-methyl-3-cyclohexen-1-yl)-, (1S-cis)-(9CI)

Cat. No. B141459
M. Wt: 154.21 g/mol
InChI Key: UEAWHAUBAUYFAX-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethanone, 1-(5-hydroxy-4-methyl-3-cyclohexen-1-yl)-, (1S-cis)-(9CI), also known as 1-dehydro-β-ionone, is a natural compound found in plants such as carrots, grapes, and tomatoes. It belongs to the class of compounds known as carotenoids, which are responsible for the red, orange, and yellow colors in fruits and vegetables. This compound has gained attention due to its potential applications in scientific research.

Mechanism Of Action

The mechanism of action of Ethanone, 1-(5-hydroxy-4-methyl-3-cyclohexen-1-yl)-, (1S-cis)-(9CI)β-ionone is not fully understood. However, it is believed to work by scavenging free radicals and reducing oxidative stress in cells. It may also work by inhibiting the production of inflammatory cytokines, which are proteins that contribute to inflammation in the body.

Biochemical And Physiological Effects

Ethanone, 1-(5-hydroxy-4-methyl-3-cyclohexen-1-yl)-, (1S-cis)-(9CI)β-ionone has been found to have various biochemical and physiological effects in the body. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. It has also been found to decrease the levels of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Additionally, it has been shown to have a protective effect on the cardiovascular system by reducing lipid peroxidation and improving lipid profile.

Advantages And Limitations For Lab Experiments

The advantages of using Ethanone, 1-(5-hydroxy-4-methyl-3-cyclohexen-1-yl)-, (1S-cis)-(9CI)β-ionone in lab experiments include its availability, low cost, and potential therapeutic applications. However, there are also limitations to its use. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, its stability can be affected by light and heat, which can lead to degradation of the compound.

Future Directions

There are several future directions for the study of Ethanone, 1-(5-hydroxy-4-methyl-3-cyclohexen-1-yl)-, (1S-cis)-(9CI)β-ionone. One area of research is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of research is the investigation of its potential applications in the treatment of various diseases. Additionally, further studies are needed to fully understand its mechanism of action and its effects on the body.

Synthesis Methods

Ethanone, 1-(5-hydroxy-4-methyl-3-cyclohexen-1-yl)-, (1S-cis)-(9CI)β-ionone can be synthesized through the oxidation of β-carotene, which is a common carotenoid found in plants. This process involves the use of chemical oxidants such as potassium permanganate or chromium trioxide. Alternatively, it can be synthesized through the degradation of zeaxanthin, another carotenoid found in plants.

Scientific Research Applications

Ethanone, 1-(5-hydroxy-4-methyl-3-cyclohexen-1-yl)-, (1S-cis)-(9CI)β-ionone has been studied for its potential applications in scientific research. It has been shown to have antioxidant properties, which can help protect cells from oxidative stress. It has also been found to have anti-inflammatory properties, which can help reduce inflammation in the body. These properties make it a potential candidate for the treatment of various diseases such as cancer, cardiovascular disease, and neurodegenerative diseases.

properties

CAS RN

130814-92-5

Product Name

Ethanone, 1-(5-hydroxy-4-methyl-3-cyclohexen-1-yl)-, (1S-cis)-(9CI)

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

1-[(1S,5S)-5-hydroxy-4-methylcyclohex-3-en-1-yl]ethanone

InChI

InChI=1S/C9H14O2/c1-6-3-4-8(7(2)10)5-9(6)11/h3,8-9,11H,4-5H2,1-2H3/t8-,9-/m0/s1

InChI Key

UEAWHAUBAUYFAX-IUCAKERBSA-N

Isomeric SMILES

CC1=CC[C@@H](C[C@@H]1O)C(=O)C

SMILES

CC1=CCC(CC1O)C(=O)C

Canonical SMILES

CC1=CCC(CC1O)C(=O)C

synonyms

Ethanone, 1-(5-hydroxy-4-methyl-3-cyclohexen-1-yl)-, (1S-cis)- (9CI)

Origin of Product

United States

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